molecular formula C12H14F3N5 B10915265 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10915265
M. Wt: 285.27 g/mol
InChI Key: LNVLLJXWTIOFKJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE is a complex organic compound that features a pyrazole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The pyrimidine ring is often formed via condensation reactions involving amidines and β-dicarbonyl compounds . The final coupling step involves the reaction of the pyrazole and pyrimidine intermediates under conditions that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput screening for reaction optimization are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-ETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and physiological responses .

Properties

Molecular Formula

C12H14F3N5

Molecular Weight

285.27 g/mol

IUPAC Name

4-(1,3-dimethylpyrazol-4-yl)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H14F3N5/c1-4-16-11-17-9(5-10(18-11)12(13,14)15)8-6-20(3)19-7(8)2/h5-6H,4H2,1-3H3,(H,16,17,18)

InChI Key

LNVLLJXWTIOFKJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)C(F)(F)F)C2=CN(N=C2C)C

Origin of Product

United States

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